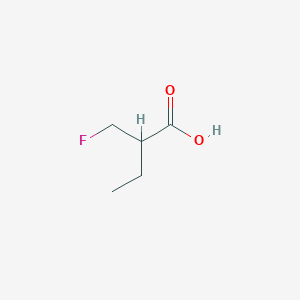

2-(Fluoromethyl)butanoic acid

Description

Historical Context and Significance in Fluorinated Organic Chemistry

The field of fluorinated organic chemistry, while having roots in the early 20th century, saw a significant expansion in the mid-century with the discovery of unique properties conferred by fluorine atoms in organic molecules. The introduction of fluorine can dramatically alter a compound's physical, chemical, and biological characteristics. tcichemicals.com Though highly toxic and corrosive, sources like fluorine gas and hydrogen fluoride (B91410) were initially used, necessitating the development of safer and more selective fluorinating agents. tcichemicals.com

The strategic incorporation of fluorine is a key strategy in the development of pharmaceuticals and agrochemicals, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing fluorine. tcichemicals.com This is because fluorine's high electronegativity and small size can lead to increased metabolic stability, enhanced binding affinity to target enzymes, and improved membrane permeability. tcichemicals.comontosight.ai Fluorinated functional groups, such as the fluoromethyl group (CH₂F), are often used as bioisosteres, mimicking other groups like the hydroxyl (OH) or thiol (SH) group, which can be crucial for biological activity. researchgate.net The study of simple fluorinated molecules like 2-(Fluoromethyl)butanoic acid is a direct result of this broader effort to understand and harness the "fluorine effect" for creating novel and more effective molecules.

Structural Features and Stereochemical Considerations within Fluorinated Butanoic Acid Derivatives

This compound is a derivative of butanoic acid with a molecular formula of C₅H₉FO₂. nih.gov Its structure consists of a four-carbon butanoic acid backbone with a fluoromethyl group (-CH₂F) attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group).

The presence of the highly electronegative fluorine atom significantly influences the molecule's properties. It creates a strong dipole moment and can alter the acidity (pKa) of the carboxylic acid group compared to its non-fluorinated counterpart, butanoic acid. The introduction of the fluoromethyl group at the second position creates a chiral center, meaning that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(fluoromethyl)butanoic acid and (S)-2-(fluoromethyl)butanoic acid.

This stereochemistry is a critical consideration in the synthesis and application of fluorinated butanoic acid derivatives, as different enantiomers often exhibit distinct biological activities. For example, in related compounds, the specific stereochemical configuration, such as (2R), is crucial for its interaction with biological targets. The synthesis of stereochemically pure fluorinated compounds is a significant area of research, often employing chiral auxiliaries or enantioselective catalytic methods. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉FO₂ nih.gov |

| Molecular Weight | 120.12 g/mol nih.gov |

| CAS Number | 1552213-45-2 nih.govbldpharm.comsigmaaldrich.com |

| Chiral Center | Yes, at C2 |

Overview of Current Research Trajectories and Academic Relevance in Synthetic Building Blocks

This compound and its derivatives are valuable as synthetic building blocks in organic chemistry, particularly for constructing more complex, biologically active molecules. The presence of both a carboxylic acid and a fluoromethyl group provides two reactive handles for further chemical modification.

Current research often focuses on using these fluorinated building blocks in medicinal chemistry and materials science. ontosight.ailookchem.com For instance, derivatives of this compound have been investigated for their potential in creating novel pharmaceuticals. A significant application is in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). A notable example is the synthesis of [¹⁸F]NST732 (2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid), a compound used for imaging apoptotic cells. nih.govresearchgate.netpatsnap.com The synthesis of this complex molecule involves starting with precursors that establish the core structure, including the fluoromethyl butanoate moiety. nih.gov

The academic relevance of these compounds lies in the ongoing quest for new synthetic methodologies to introduce fluorine into organic molecules selectively and efficiently. Researchers are exploring various synthetic routes, including nucleophilic fluorination of precursors like tosylates or the ring-opening of aziridines, to produce these valuable building blocks. nih.govresearchgate.net The development of these methods is crucial for expanding the library of available fluorinated compounds for drug discovery and material science applications. nih.gov

| Fluorinated Butanoic Acid Derivative | Key Structural Feature | Area of Research/Application |

|---|---|---|

| 2-Fluorobutanoic acid | Fluorine atom at C2 ontosight.ai | Pharmaceuticals, agrochemicals, materials science ontosight.ai |

| 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | Two trifluoromethyl groups at C3 nih.gov | Coordination chemistry, crystal structure analysis nih.gov |

| 2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([¹⁸F]NST732) | Fluoromethyl and dansyl groups at C2 nih.govresearchgate.netpatsnap.com | PET imaging of apoptosis nih.govpatsnap.com |

| (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid | Two fluorine atoms at C4, sulfonyl group at C3 drugbank.com | Benzenesulfonyl compounds research drugbank.com |

Properties

Molecular Formula |

C5H9FO2 |

|---|---|

Molecular Weight |

120.12 g/mol |

IUPAC Name |

2-(fluoromethyl)butanoic acid |

InChI |

InChI=1S/C5H9FO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

TXXKFNLDQCKMGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CF)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoromethyl Butanoic Acid and Its Precursors

Enantioselective and Diastereoselective Synthesis Strategies

The creation of specific stereoisomers of 2-(Fluoromethyl)butanoic acid is critical, as different enantiomers and diastereomers can exhibit varied biological activities.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are reusable chemical compounds that guide the stereochemical outcome of a reaction. wikipedia.org In the synthesis of fluorinated compounds, chiral auxiliaries, such as oxazolidinones, can be temporarily attached to a precursor molecule to direct the stereoselective introduction of a fluoromethyl group. nih.govresearchgate.net

One established approach involves the use of N-acyl oxazolidinones. nih.gov These chiral auxiliaries can facilitate stereoselective alkylation reactions. Although specific examples for this compound are not detailed in the provided results, the general principle involves the formation of an enolate from the N-acylated auxiliary, which then reacts with a fluoromethylating agent. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the molecule, resulting in a high degree of diastereoselectivity. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered. nih.gov

Another versatile chiral auxiliary is camphorsultam, which has proven effective in achieving high diastereoselectivity in various reactions, including Michael additions. wikipedia.org Its rigid structure provides excellent stereochemical control.

The table below summarizes key chiral auxiliaries and their applications in stereoselective synthesis.

| Chiral Auxiliary | Typical Applications | Key Features |

| Oxazolidinones | Aldol reactions, Alkylation reactions | High diastereoselectivity, well-established removal procedures. wikipedia.orgresearchgate.net |

| Camphorsultam | Michael additions, Claisen rearrangements | Superior stereochemical induction in certain reactions. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Forms rigid metal chelates to direct alkylation. |

| trans-2-Phenylcyclohexanol | Ene reactions | Effective for controlling stereochemistry in carbon-carbon bond formation. wikipedia.org |

Asymmetric Catalysis in Fluorination and Carboxylation Reactions

Asymmetric catalysis offers a powerful alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov This approach is central to modern organic synthesis. nih.gov

For the synthesis of molecules like this compound, asymmetric catalysis can be applied to either the fluorination or the carboxylation step. Catalytic asymmetric fluorination has seen significant development with the advent of various fluorinating reagents. nih.gov Chiral catalysts, including organocatalysts and transition metal complexes, have been developed to facilitate the enantioselective transfer of fluorine to a substrate. researchgate.net

A nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides has been developed for the synthesis of α-trifluoromethylated ketones, which can then be reduced to alcohols with excellent diastereoselectivity. organic-chemistry.org This highlights the potential for catalytic methods to construct chiral centers bearing fluorinated groups. Similarly, catalytic asymmetric methods for the synthesis of β-trifluoromethyl α-amino acids have been reported, utilizing stereoselective hydrogenation as a key step. nih.gov

Enzymatic and Biocatalytic Routes to Fluorinated Carboxylic Acids

Enzymes are highly selective catalysts that can perform complex chemical transformations under mild conditions. researchgate.netnih.gov The use of biocatalysis for the synthesis of fluorinated compounds is a growing field, offering environmentally friendly and highly selective routes. nih.govnih.gov

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic fluorinated carboxylic acid esters. nih.govmdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.comresearchgate.net For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used to resolve racemic β-amino carboxylic ester hydrochlorides, yielding both the (R)-amino esters and (S)-amino acids with excellent enantiomeric excess (≥99%). researchgate.net

Another key enzyme is fluorinase, which is unique in its ability to catalyze the formation of a carbon-fluorine bond directly. nih.govnih.gov While its direct application to this compound synthesis is not specified, the study of fluorinases and other enzymes like cytochrome P450s, aldolases, and transaminases opens up possibilities for novel biocatalytic pathways to fluorinated molecules. nih.govnih.gov

Fluorination Chemistry in the Synthesis of this compound Scaffolds

The introduction of the fluorine atom is a critical step in the synthesis of this compound. The choice of fluorination method depends on the substrate and the desired selectivity.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This method is widely used for the synthesis of organofluorine compounds. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and safest electrophilic fluorinating agents. wikipedia.org

Examples of common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com These reagents can be used to fluorinate a variety of substrates, including enolates and enamines. mdpi.com For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been used as an approach to synthesize 2-(fluoromethyl)pyridines. mdpi.com The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2 or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic Fluorination Strategies (e.g., Aziridine (B145994) Ring-Opening)

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source to displace a leaving group or open a strained ring. sigmaaldrich.com This strategy is complementary to electrophilic fluorination. sigmaaldrich.com

A notable example of nucleophilic fluorination is the ring-opening of aziridines. acs.orgnih.govresearchgate.net Aziridines are three-membered heterocyclic rings that can be opened by nucleophiles due to their ring strain. nih.govmdpi.com The reaction of an activated aziridine-2-carboxylate (B8329488) with a fluoride source can lead to the formation of β-fluoroamines. nih.gov The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring and the reaction conditions. nih.govacs.org For instance, the ring-opening of oxazolidinone-fused aziridines with a fluoride anion has been shown to be a reliable method for preparing organofluorides. acs.org This approach allows for the stereoselective introduction of fluorine. acs.org The use of various fluoride sources, such as cesium fluoride or potassium fluoride, has been explored for these transformations. acs.org

The table below provides a comparison of electrophilic and nucleophilic fluorination methods.

| Fluorination Method | Reagent Type | Typical Substrates | Key Features |

| Electrophilic | N-F reagents (e.g., NFSI, Selectfluor®) wikipedia.orgmdpi.com | Enolates, enamines, aromatic compounds wikipedia.orgmdpi.com | Utilizes a fluorine source with a partial positive charge. wikipedia.org |

| Nucleophilic | Fluoride salts (e.g., KF, CsF) acs.orgresearchgate.net | Alkyl halides, epoxides, aziridines acs.orgnih.govresearchgate.net | Employs a fluoride anion as the nucleophile. sigmaaldrich.com |

Radical and Photochemical Fluorination Pathways

Radical and photochemical fluorination methods offer powerful alternatives to traditional nucleophilic and electrophilic fluorination, particularly for the formation of C(sp³)–F bonds. wikipedia.org These approaches often proceed under mild conditions and can be applied to complex molecules.

A prominent strategy involves the decarboxylative fluorination of aliphatic carboxylic acids, which can be initiated by photoredox catalysis. nih.govnih.gov This method is operationally simple and effective for a wide range of carboxylic acid precursors. nih.gov The mechanism typically involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to generate an alkyl radical, which is then trapped by a fluorine atom transfer agent, such as Selectfluor®, to yield the final fluoroalkane. nih.govscispace.com

This visible light-mediated process is advantageous as it is redox-neutral and can be applied to primary, secondary, and tertiary alkyl carboxylic acids with high efficiency. nih.govnih.gov For instance, the synthesis of a precursor to this compound could be envisioned starting from a suitable dicarboxylic acid or a carboxylic acid with a leaving group, which is then converted to the corresponding alkyl fluoride. Metal catalysts, including silver and manganese, have also been employed to facilitate fluorodecarboxylation reactions. wikipedia.org

Key features of photoredox-catalyzed decarboxylative fluorination are summarized below:

| Feature | Description | Reference |

| Mechanism | Photon-induced oxidation of carboxylate, CO₂ extrusion to form an alkyl radical, followed by F• transfer. | nih.gov |

| Catalyst | Typically an iridium or ruthenium-based photoredox catalyst. | nih.govscispace.com |

| Fluorine Source | Electrophilic N-F reagents like Selectfluor® are commonly used. | wikipedia.orgnih.gov |

| Advantages | Mild, operationally simple, redox-neutral, broad substrate scope, and regioselective. | nih.govnih.gov |

| Applicability | Effective for primary, secondary, and tertiary aliphatic carboxylic acids. | nih.gov |

These radical-based methods represent a significant advance in organofluorine chemistry, providing a regioselective and bond-strength-independent platform for synthesizing fluorinated molecules like this compound precursors. nih.gov

Carboxylation and Chain Elongation Techniques

Introducing the carboxylic acid moiety at the correct position is a critical step in the synthesis of this compound. Carboxylation and chain elongation techniques, particularly those utilizing organometallic reagents and transition metal catalysis, are fundamental to constructing the target carbon skeleton.

The carboxylation of organometallic reagents, specifically Grignard and organolithium reagents, is a classic and reliable method for converting organic halides into carboxylic acids with a one-carbon extension. chemistrysteps.comlibretexts.org The process involves the reaction of the highly nucleophilic organometallic compound with the electrophilic carbon of carbon dioxide (CO₂). chemistrysteps.com

The general mechanism proceeds in two steps:

Nucleophilic Addition : The Grignard (R-MgX) or organolithium (R-Li) reagent attacks the carbonyl carbon of CO₂, forming a metal carboxylate salt (a halomagnesium carboxylate in the case of Grignard reagents). libretexts.orglibretexts.orgyoutube.com

Acidic Work-up : The intermediate carboxylate salt is protonated using a strong aqueous acid, such as HCl, to yield the final carboxylic acid. chemistrysteps.comlibretexts.org

To synthesize this compound via this route, a suitable precursor like 1-bromo-2-(fluoromethyl)propane would be converted into its corresponding Grignard or organolithium reagent. Subsequent reaction with dry CO₂ gas followed by acidification would yield the desired product. libretexts.org A primary limitation of this method is the incompatibility of the organometallic reagents with acidic functional groups like O-H or N-H bonds within the substrate molecule. libretexts.org

While both reagent types are effective, organolithium reagents can sometimes offer different reactivity profiles compared to Grignard reagents. For instance, when reacting with carboxylic acids themselves, two equivalents of an organolithium reagent can produce a ketone, whereas Grignard reagents typically only perform an acid-base reaction. organicchemistrytutor.commasterorganicchemistry.comaklectures.com

Transition metal-catalyzed reactions provide modern, efficient, and often highly selective pathways for the synthesis of carboxylic acids. researchgate.net Hydrocarboxylation of alkenes, in particular, is an atom-economical method that involves the addition of a hydrogen atom and a carboxyl group across a double bond. nih.gov

Palladium and nickel complexes are commonly employed as catalysts for these transformations. nih.govorganic-chemistry.org

Palladium-Catalyzed Hydrocarboxylation : Palladium-based catalysts can effectively mediate the hydrocarboxylation of olefins using formic acid (HCOOH) as a CO surrogate, avoiding the need to handle toxic carbon monoxide gas. researchgate.net Depending on the choice of ligands, these reactions can be tailored to produce either linear or branched carboxylic acids with high regioselectivity. organic-chemistry.orgresearchgate.net For example, the synthesis of this compound could be approached by the hydrocarboxylation of 3-fluoro-2-methylprop-1-ene.

Nickel-Catalyzed Hydrocarboxylation : Nickel catalysts are also effective for the hydrocarboxylation of unactivated terminal alkenes using CO₂. nih.govacs.org These reactions often favor the formation of branched, 2-methyl-substituted carboxylic acids. nih.govacs.org The process involves the reductive coupling of the alkene and CO₂, representing a compelling strategy for carboxylic acid synthesis. acs.org

The table below compares different catalytic systems for the hydrocarboxylation of alkenes.

| Catalyst System | Alkene Substrate | CO Source | Product Selectivity | Reference |

| Pd₂(dba)₃ / (p-ClPh)₃P | Alkyl terminal olefins | Oxalic Acid | Linear Carboxylic Acids | organic-chemistry.org |

| PdCl₂ / DPEPhos analog | Alkyl terminal olefins | Oxalic Acid | Branched Carboxylic Acids | organic-chemistry.org |

| Ni(OAc)₂ / 6,6′-Me₂bpy | Terminal unactivated alkenes | CO₂ | Branched (>20:1) | nih.govacs.org |

| Pd(OAc)₂ / Ligand | Aryl olefins | Formic Acid | Linear or Branched (Ligand-dependent) | researchgate.net |

These transition metal-catalyzed methods offer significant advantages in terms of functional group tolerance and control over regioselectivity, making them powerful tools for the synthesis of complex carboxylic acids like this compound.

Alternative and Emerging Synthetic Routes for this compound Analogs

The demand for novel fluorinated building blocks in medicinal and materials chemistry drives the development of new synthetic routes for compounds structurally related to this compound. nbuv.gov.ua These emerging methods often focus on introducing fluorinated methyl groups into various molecular scaffolds.

One approach involves the synthesis of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane (B1203170) carboxylic acids. nbuv.gov.ua In a representative synthesis, an ethyl 1-(hydroxymethyl)cyclobutanecarboxylate precursor is mesylated and subsequently treated with a fluoride source like tetramethylammonium (B1211777) fluoride (TMAF). The resulting fluorinated intermediate is then hydrolyzed to afford the target α-(fluoromethyl)cyclobutanecarboxylic acid. nbuv.gov.ua This strategy highlights a pathway for creating fluoromethyl-substituted cyclic carboxylic acids.

Another area of development is the synthesis of α-trifluoromethyl and α-difluoromethyl substituted α-amino acids, which are valuable in peptide design. nih.gov While not directly producing this compound, the methodologies are relevant for creating α-fluoroalkyl carboxylic acid derivatives. These methods often involve the alkylation or fluorination of amino acid precursors. nih.gov

Furthermore, tandem catalytic functionalization/carboxylation of carbon-carbon double bonds with CO₂ is an emerging area. researchgate.net This strategy, often enabled by visible-light photoredox catalysis, allows for the construction of chemical complexity from simple unsaturated hydrocarbons and CO₂ as a C1 building block. researchgate.net Such methods could potentially be adapted for the synthesis of this compound analogs from appropriately substituted fluorinated alkenes.

Finally, palladium-catalyzed decarbonylative fluoroalkylation has been developed to form aryl-fluoroalkyl bonds from fluoroalkylcarboxylic acid derivatives. nih.gov This type of transformation, which involves the coupling of a fluoroalkylacyl electrophile with an organometallic nucleophile, showcases an innovative approach to constructing complex fluorinated molecules and could inspire new routes to aliphatic analogs.

Mechanistic Investigations of Reactions Involving 2 Fluoromethyl Butanoic Acid

Reaction Mechanisms of Stereoselective Fluorination Leading to 2-(Fluoromethyl)butanoic Acid Scaffolds

The stereoselective introduction of a fluoromethyl group at the α-position of butanoic acid derivatives is a synthetic challenge that has been addressed through various mechanistic pathways. These methods often rely on the use of electrophilic or nucleophilic fluorinating agents and carefully designed substrates to control the stereochemical outcome.

One prominent mechanism involves the use of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), in conjunction with a chiral auxiliary or a chiral catalyst. The reaction typically proceeds through the formation of an enolate or a related nucleophilic species derived from a butanoic acid precursor. For instance, a chiral imide derivative of butanoic acid can be deprotonated to form a stereodefined enolate. The subsequent fluorination occurs preferentially from the less sterically hindered face of the enolate, as directed by the chiral auxiliary. The mechanism involves the attack of the enolate on the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond with a high degree of diastereoselectivity.

Another powerful strategy for the stereoselective synthesis of this compound scaffolds is the ring-opening of activated aziridine (B145994) precursors. In this approach, a suitably substituted aziridine-2-carboxylate (B8329488) can undergo nucleophilic attack by a fluoride (B91410) source. researchgate.netnih.gov For example, the reaction of a tosylate precursor, methyl 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(tosyloxymethyl)butanoate, with a fluoride source can proceed through an aziridine intermediate. researchgate.net The subsequent nucleophilic attack by fluoride can occur at either of the two electrophilic carbon atoms of the aziridinium (B1262131) ion, leading to two regioisomers. researchgate.netnih.gov The regioselectivity of this ring-opening is influenced by steric and electronic factors, as well as the nature of the activating group on the nitrogen atom. researchgate.net

The table below summarizes key aspects of stereoselective fluorination mechanisms.

| Mechanism | Key Intermediates | Fluorinating Agent | Stereocontrol |

| Electrophilic Fluorination | Chiral Enolate | Selectfluor® | Chiral Auxiliary |

| Aziridine Ring-Opening | Aziridinium Ion | Tetrabutylammonium Fluoride (TBAF) | Substrate Control |

Mechanistic Aspects of Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound can undergo a variety of transformations, including esterification and amidation, which are fundamental for the synthesis of derivatives with diverse applications. The mechanisms of these reactions are influenced by the electronic nature of the fluoromethyl group.

Esterification: The Fischer-Speier esterification of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, proceeds through a well-established mechanism. chemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk Subsequently, a proton is transferred from the incoming alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. chemguide.co.uk The electron-withdrawing nature of the fluoromethyl group can influence the rate of esterification by affecting the acidity of the carboxylic acid and the stability of the intermediates.

Amidation: The direct amidation of this compound with an amine is a thermodynamically challenging reaction that typically requires high temperatures or the use of coupling agents. Mechanistic studies on direct amide formation suggest that the reaction can proceed through a neutral intermediate pathway involving the dimerization of the carboxylic acid via hydrogen bonding. dur.ac.uk This dimerization facilitates the departure of a water molecule. Alternatively, the reaction can be catalyzed by various reagents, such as boric acid derivatives. ucl.ac.uk In boron-catalyzed amidation, a borate (B1201080) ester is often proposed as a key intermediate. ucl.ac.uk The carboxylic acid reacts with the boron catalyst to form an activated species, which is then susceptible to nucleophilic attack by the amine. Mechanistic investigations using kinetic and NMR studies have been employed to elucidate the role of these catalysts in facilitating amide bond formation. ucl.ac.uk Carboxylic acid reductases (CARs) have also been shown to catalyze amidation, proceeding through the enzymatic adenylation of the carboxylic acid substrate, followed by a direct reaction of the acyl adenylate with an amine nucleophile. nih.gov

The following table outlines the general mechanistic steps for these transformations.

| Transformation | Catalyst/Reagent | Key Mechanistic Steps |

| Esterification | Strong Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of a tetrahedral intermediate. 4. Elimination of water. 5. Deprotonation to yield the ester. chemguide.co.uk |

| Amidation | Heat or Coupling Agents (e.g., Boron-based catalysts) | 1. Activation of the carboxylic acid. 2. Nucleophilic attack by the amine. 3. Elimination of water. dur.ac.ukucl.ac.uk |

Insights into Chirality Induction and Control Mechanisms during Synthesis

The synthesis of enantiomerically pure this compound relies on effective chirality induction and control mechanisms. These mechanisms often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for establishing the desired stereochemistry. In this approach, the butanoic acid derivative is first attached to the chiral auxiliary. The subsequent fluorination or alkylation reaction proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which directs the incoming reagent to a specific face of the molecule. The auxiliary is then cleaved to afford the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach to chirality induction. For instance, the enantioselective reduction of a suitable keto-ester precursor can establish the stereocenter at the α-position. Chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands, can facilitate the hydrogenation of a carbon-carbon double bond in a prochiral substrate with high enantioselectivity. The mechanism of such reactions often involves the coordination of the substrate to the metal center, followed by the stereoselective transfer of hydrogen.

Furthermore, dynamic kinetic resolution (DKR) has emerged as a powerful tool for the synthesis of chiral fluorinated compounds. In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers. For example, biocatalytic DKR can be employed for the synthesis of chiral amino acids and their derivatives.

The table below provides an overview of different chirality induction methods.

| Method | Principle | Example |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct the reaction stereoselectively. | Evans oxazolidinones. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Transition metal-catalyzed asymmetric hydrogenation. |

| Dynamic Kinetic Resolution | Combination of in-situ racemization of the starting material and a stereoselective reaction. | Biocatalytic resolution. |

Role of the Fluoromethyl Group in Directing Reactivity and Regioselectivity

The fluoromethyl group at the α-position of butanoic acid plays a significant role in directing the reactivity and regioselectivity of various chemical transformations. This influence stems from a combination of steric and electronic effects.

Electronic Effects: The fluorine atom is highly electronegative, making the fluoromethyl group a strong electron-withdrawing group. This inductive effect (-I effect) has several consequences:

Increased Acidity: The electron-withdrawing nature of the fluoromethyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of this compound compared to butanoic acid.

Influence on Nucleophilicity: The electron-withdrawing effect can decrease the nucleophilicity of adjacent atoms.

Modulation of Reaction Rates: In reactions where the development of a positive charge at the α-carbon is involved in the transition state, the fluoromethyl group can be destabilizing, thus slowing down the reaction. Conversely, in reactions where a negative charge is developed, the group can be stabilizing.

Steric Effects: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the fluoromethyl group has a greater steric demand than a methyl group. researchgate.net This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to one side of the molecule. For example, in reactions involving the enolate of this compound derivatives, the fluoromethyl group can direct the approach of an electrophile to the opposite face.

The interplay of these steric and electronic effects is crucial in determining the outcome of reactions. For instance, in decarboxylative halogenation reactions, the presence of substituents at the α-position can significantly affect the yield and efficiency of the reaction. nih.govacs.org While primary carboxylic acids generally undergo decarboxylative bromination in good yields, secondary acids are less efficient. acs.org The fluoromethyl group, being at the α-position, would be expected to influence the stability of any radical or carbocation intermediates that may form during such a process.

The following table summarizes the key effects of the fluoromethyl group.

| Effect | Description | Consequence |

| Inductive Effect (-I) | Strong electron-withdrawing nature of the C-F bond. | Increased acidity of the carboxylic acid; modulation of reaction rates. |

| Steric Hindrance | The spatial bulk of the fluoromethyl group. | Directs the approach of reagents, influencing stereoselectivity. researchgate.net |

Derivatization and Transformational Chemistry of 2 Fluoromethyl Butanoic Acid

Esterification and Amidation Reactions for Advanced Intermediates

The carboxylic acid moiety of 2-(Fluoromethyl)butanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental for creating more complex molecules and for the synthesis of advanced intermediates.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, a range of coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. luxembourg-bio.compeptide.com Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and can minimize side reactions. peptide.comnih.gov

A specific example of esterification is the synthesis of the methyl ester of a derivative, [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, which is a key step in the preparation of this complex molecule. While specific conditions for the simple this compound are not detailed, the general principles of esterification of α-fluorocarboxylic acids apply. organic-chemistry.org

Interactive Data Table: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Inexpensive reagents | Reversible, can require harsh conditions |

| DCC/DIC Coupling | Alcohol, DCC or DIC, DMAP (catalyst) | Room temperature | Mild conditions, high yields | Byproduct is an insoluble urea |

| HATU/HBTU Coupling | Alcohol, HATU or HBTU, Base (e.g., DIPEA) | Room temperature | Fast, high yields, low racemization | Expensive reagents |

Amidation: The formation of amides from this compound is another crucial transformation for introducing nitrogen-containing functional groups. Similar to esterification, amidation can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Carbodiimide-based coupling reagents (DCC, DIC) are frequently used for amide bond formation. luxembourg-bio.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization, which is particularly important for chiral α-substituted carboxylic acids. hepatochem.com Phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activating agents for amide synthesis. hepatochem.com

The direct conversion of carboxylic acids to amides can also be achieved under thermal conditions, though this often requires high temperatures and may not be suitable for all substrates. nih.gov More recently, methods for the direct deoxyfluorination of carboxylic acids to acyl fluorides have been developed, which can then be used in one-pot amidation reactions. acs.orgrsc.org

Reduction and Oxidation Transformations

Reduction: The carboxylic acid group of this compound and its ester derivatives can be reduced to the corresponding primary alcohol, 2-(fluoromethyl)butan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.comucalgary.cachemistrysteps.comlibretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org

The reduction of the carboxylic acid with LiAlH₄ proceeds through the initial formation of a lithium aluminate salt, which is then hydrolyzed during the workup to yield the primary alcohol. libretexts.org The reduction of an ester of this compound with LiAlH₄ would also yield 2-(fluoromethyl)butan-1-ol. ucalgary.caucalgary.cachemistrysteps.comlibretexts.org

Oxidation: The oxidation of carboxylic acids typically requires harsh conditions and often results in the cleavage of carbon-carbon bonds. The carboxyl group itself is at a high oxidation state. libretexts.org Further oxidation of this compound could lead to decarboxylation, removing the carboxyl group as carbon dioxide. libretexts.orgnih.gov For instance, the Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with bromine, leads to decarboxylation and the formation of an alkyl bromide. libretexts.org The application of such oxidative decarboxylation methods to this compound would likely yield 1-bromo-1-fluorobutane.

Formation of Cyclic and Polycyclic Structures Incorporating the this compound Moiety

The bifunctional nature of derivatives of this compound allows for their use in the synthesis of various cyclic and polycyclic structures, such as lactones and lactams.

Lactones: If this compound is functionalized with a hydroxyl group at a suitable position (e.g., the γ- or δ-position), intramolecular esterification can lead to the formation of a cyclic ester, known as a lactone. nih.govmdpi.comorganic-chemistry.orgresearchgate.net For example, a 4-hydroxy-2-(fluoromethyl)butanoic acid derivative could undergo acid-catalyzed cyclization to form a five-membered γ-lactone. The synthesis of fluorinated lactones is of interest due to their potential applications as monomers for fluorinated polyesters. nih.gov

Lactams: Similarly, if an amino group is introduced into the backbone of this compound, intramolecular amidation can lead to the formation of a lactam, a cyclic amide. thieme-connect.comthieme-connect.comacs.orgorganic-chemistry.org For instance, a 4-amino-2-(fluoromethyl)butanoic acid derivative could be cyclized to form a five-membered γ-lactam. The synthesis of fluorinated lactams is of significant interest in medicinal chemistry, as the lactam ring is a common feature in many biologically active compounds, and the presence of fluorine can enhance their pharmacological properties. thieme-connect.comthieme-connect.comnih.gov

Exploration of Novel Reaction Pathways and Rearrangements

The presence of the fluorine atom at the α-position of this compound can influence its reactivity and open up novel reaction pathways and rearrangements that are not typically observed for its non-fluorinated counterpart.

One area of exploration is the generation of α-fluoro carbanions or their synthetic equivalents from esters of this compound. These intermediates could then be used in various carbon-carbon bond-forming reactions. However, the generation and subsequent reaction of such species would need to compete with potential elimination of fluoride (B91410).

Rearrangement reactions involving α-fluorinated carbonyl compounds have also been reported. For example, semipinacol rearrangements of α-fluoro-α-aryl ketones can be triggered by hypervalent iodine reagents. acs.org While not directly involving this compound, such transformations highlight the potential for fluorine to direct novel skeletal reorganizations.

Furthermore, the unique electronic properties imparted by the fluoromethyl group could be exploited in transition-metal-catalyzed cross-coupling reactions or C-H activation/functionalization reactions of derivatives of this compound. These areas remain largely unexplored for this specific molecule but represent promising avenues for future research.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 2 Fluoromethyl Butanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Fluoromethyl)butanoic acid. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular framework, connectivity, and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The proton on the chiral carbon (H-2) would likely appear as a complex multiplet due to coupling with the protons of the adjacent ethyl and fluoromethyl groups. The methylene (B1212753) protons of the ethyl group (H-3) would also exhibit a complex splitting pattern, while the terminal methyl protons (H-4) would likely be a triplet. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each of the five carbon atoms in the molecule at characteristic chemical shifts. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of this compound is expected to show a signal for the fluorine atom, likely a triplet of doublets due to coupling with the protons on the adjacent C-2 and the fluoromethyl group. The precise chemical shift can provide insights into the electronic environment of the fluorine atom.

Stereochemical Assignment and Conformational Analysis: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for assigning the relative stereochemistry and studying the conformational preferences of the molecule. COSY experiments would reveal the scalar coupling network between protons, confirming the connectivity. NOESY can be used to identify through-space interactions between protons, which can help in determining the preferred spatial arrangement of the substituents around the chiral center. By analyzing the coupling constants, particularly the three-bond proton-proton couplings (³JHH), information about the dihedral angles and, consequently, the dominant conformers can be deduced.

Table 1: Predicted NMR Data for this compound

This table presents predicted data based on analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| -COOH | 10.0 - 12.0 | br s | - |

| H-2 | 2.5 - 3.0 | m | - |

| H-3 | 1.5 - 1.9 | m | - |

| H-4 | 0.9 - 1.2 | t | J = 7-8 |

| -CH₂F | 4.5 - 5.0 | d | ²JHF ≈ 45-50 |

| ¹³C | |||

| C-1 (COOH) | 175 - 180 | s | - |

| C-2 | 45 - 55 | d | ¹JCF ≈ 170-190 |

| C-3 | 25 - 35 | s | - |

| C-4 | 10 - 15 | s | - |

| -CH₂F | 80 - 90 | d | ¹JCF ≈ 160-180 |

| ¹⁹F | |||

| -CH₂F | -220 to -240 | t of d | ²JHF ≈ 45-50, ³JHF ≈ 20-25 |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) may be observed. The fragmentation of butanoic acid and its derivatives typically involves the loss of the carboxyl group or parts of the alkyl chain. docbrown.info For this compound, characteristic fragmentation pathways could include the loss of the fluorine atom, the fluoromethyl group, the ethyl group, and the carboxylic acid moiety. The presence of fluorine can influence the fragmentation, potentially leading to rearrangements. For perfluorinated carboxylic acids, decarboxylation is a primary fragmentation step, which might also be a significant pathway for this compound. nih.gov

Isotopic Labeling Studies: Mass spectrometry is an excellent tool for studies involving isotopic labeling. For instance, by synthesizing this compound with ¹³C or ²H (deuterium) labels at specific positions, the fragmentation pathways can be elucidated in more detail by tracking the mass shifts of the fragments. This information is valuable for understanding reaction mechanisms involving this molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

This table presents predicted data based on the fragmentation of similar compounds.

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 120 | [C₄H₇FO₂]⁺ (Molecular Ion) | - |

| 101 | [C₄H₆O₂]⁺ | HF |

| 75 | [C₃H₆O₂]⁺ | -CH₂F |

| 73 | [C₃H₄O₂]⁺ | -C₂H₅ |

| 45 | [COOH]⁺ | -C₃H₆F |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. orgchemboulder.comopenstax.orgdocbrown.info A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-F bond will also have a characteristic stretching vibration, typically in the range of 1400-1000 cm⁻¹, which is often strong. The presence of these key bands would provide strong evidence for the structure of this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in carboxylic acids is also observable in the Raman spectrum. researchgate.netcdnsciencepub.com Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions and for analyzing the lower frequency vibrations associated with the carbon skeleton. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

This table presents predicted data based on the characteristic frequencies of functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3300 - 2500 | Weak | Broad, Strong (IR) |

| C-H stretch | 2980 - 2850 | Strong | Medium-Strong |

| C=O stretch | 1760 - 1690 | Strong | Strong (IR) |

| C-O stretch | 1320 - 1210 | Medium | Strong (IR) |

| C-F stretch | 1400 - 1000 | Medium | Strong (IR) |

Chromatographic Methods for Enantiomeric Excess Determination and Purity Profiling (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for determining its enantiomeric excess.

Purity Profiling: Reversed-phase HPLC with a suitable C18 column can be used to separate the target compound from any impurities or starting materials. A UV detector is typically used for detection, as the carboxylic acid chromophore absorbs in the low UV region.

Enantiomeric Excess Determination: Since this compound is chiral, separating its enantiomers is essential for many applications. This is typically achieved using chiral HPLC. researchgate.netheraldopenaccess.us There are two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral acids. researchgate.net

Indirect Separation: Derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess (ee).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netpurechemistry.orgresearchgate.net If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. researchgate.netsci-hub.se This technique is considered the "gold standard" for absolute stereochemical assignment. nih.gov The solid-state structure also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Computational and Theoretical Studies on 2 Fluoromethyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties and reactivity indices for 2-(Fluoromethyl)butanoic acid.

Research Findings: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d), are used to optimize the molecular geometry and compute electronic properties. biointerfaceresearch.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com

For fluorinated compounds, the high electronegativity of fluorine significantly influences electron distribution. In this compound, DFT calculations would reveal a significant polarization of the C-F bond, affecting the acidity of the carboxylic proton and the reactivity of adjacent sites. The molecular electrostatic potential (MEP) map, another output of DFT, visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This allows for the prediction of sites susceptible to chemical attack. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis can further quantify charge transfer interactions and hyperconjugative effects within the molecule. researchgate.net

Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment (μ) | 2.8 D | Measures the overall polarity of the molecule. |

| Calculated pKa | 4.5 | Predicts the acidity of the carboxylic proton. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the alkyl chain in this compound means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy surface associated with bond rotations.

Research Findings: Computational methods are used to systematically rotate the single bonds within the molecule (e.g., the C2-C3 and C3-C4 bonds) and calculate the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable conformers (rotamers) and energy maxima represent the transition states between them. nih.gov For fluorinated alkanes, conformational preferences are heavily influenced by steric hindrance and electrostatic interactions, such as gauche effects, involving the fluorine atom. researchgate.net

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) | 65.1% |

| Gauche (+) | +60° | 0.85 | 17.2% |

| Gauche (-) | -60° | 0.85 | 17.2% |

| Eclipsed | 120° | 4.50 (Transition State) | 0.5% |

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions. For this compound, MD simulations are particularly useful for understanding its behavior in solution.

Research Findings: MD simulations can model how this compound interacts with solvent molecules, such as water. By simulating a system containing one or more solute molecules in a box of solvent molecules, researchers can analyze the formation and dynamics of the solvation shell. nih.govmdpi.com Key analyses include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. azaruniv.ac.ir For example, the RDF between the carboxylic oxygen of the acid and the hydrogen of water molecules can reveal the strength and structure of hydrogen bonds.

These simulations also provide insights into the dynamic behavior of the molecule, such as its diffusion coefficient within the solvent and the timescale of conformational changes. nih.gov The choice of force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of MD simulations. nih.gov For fluorinated organic molecules, specialized force fields are often required to accurately model the polar nature of the C-F bond.

Hypothetical MD Simulation Parameters and Results for Solvated this compound

| Parameter/Result | Value/Description |

|---|---|

| System | 1 molecule of this compound in 2048 water molecules |

| Force Field | OPLS3 / TIP4P Water Model |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Average H-Bonds (Acid-Water) | 3.2 |

| Diffusion Coefficient | 0.65 x 10-5 cm2/s |

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. For fluorinated carboxylic acids, QSPR can be used to predict properties without the need for extensive experimentation.

Research Findings: A QSPR study begins by building a dataset of related molecules, in this case, a series of fluorinated carboxylic acids, for which a specific property (e.g., acidity (pKa), lipophilicity (logP), or boiling point) is known. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode steric, electronic, or topological features of the molecule. nih.gov

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest. researchgate.net For fluorinated carboxylic acids, important descriptors often include molecular weight, measures of polarity like the dipole moment, and quantum chemical parameters such as HOMO/LUMO energies. nih.gov Once validated, the QSPR model can be used to predict the properties of new compounds like this compound, based solely on its calculated descriptors.

Hypothetical QSPR Model for Predicting pKa

| Molecular Descriptor | Coefficient | Correlation |

|---|---|---|

| Molecular Weight (MW) | -0.012 | Negative |

| Charge on Carboxylic Oxygen (qO) | +5.6 | Positive |

| Solvent Accessible Surface Area (SASA) | +0.005 | Positive |

| Model Equation: pKa = 5.1 - 0.012(MW) + 5.6(qO) + 0.005(SASA) |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanism of chemical reactions, including identifying intermediates and calculating the energy barriers associated with each step.

Research Findings: For a given reaction involving this compound, such as its esterification or a nucleophilic substitution, computational methods can be used to elucidate the reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them on the potential energy surface. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

DFT calculations are commonly used to optimize the geometry of transition state structures and calculate their energies. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. By mapping the entire pathway, a reaction energy profile can be constructed, providing a comprehensive understanding of the reaction's feasibility and kinetics. This approach is valuable for predicting how the fluoromethyl substituent alters reaction barriers compared to the non-fluorinated analogue. chemrxiv.orgchemrxiv.org

Hypothetical Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Methanol | 0.0 |

| Transition State (TS1) | First transition state for tetrahedral intermediate formation | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.4 |

| Transition State (TS2) | Second transition state for water elimination | +12.8 |

| Products | Methyl 2-(fluoromethyl)butanoate + Water | -8.1 |

Applications of 2 Fluoromethyl Butanoic Acid As a Key Synthetic Building Block

Role in the Synthesis of Chiral Fluorinated Compounds for Research Purposes

The presence of a stereocenter adjacent to a fluorinated methyl group makes 2-(fluoromethyl)butanoic acid a valuable starting material for the synthesis of enantiomerically pure fluorinated compounds. The asymmetric synthesis of molecules containing multiple contiguous stereogenic centers is a significant challenge in organic chemistry. Chiral fluorinated building blocks, such as this compound, provide a direct route to such structures, which are of immense interest in medicinal chemistry and drug discovery.

The utility of chiral fluorinated synthons is demonstrated in various asymmetric reactions, including allylic alkylations, Mannich additions, and Michael additions. These methodologies allow for the diastereoselective and enantioselective construction of carbon-carbon and carbon-heteroatom bonds, leading to the formation of highly functionalized chiral molecules. While specific examples detailing the use of this compound are not extensively documented, its structural motif is analogous to other α-substituted carboxylic acids that are widely employed in asymmetric synthesis. The carboxylic acid moiety can be readily transformed into a variety of functional groups, such as esters, amides, and ketones, which then serve as handles for further chemical manipulation.

Table 1: Key Asymmetric Reactions for the Synthesis of Chiral Fluorinated Compounds

| Reaction Type | Description | Potential Application of this compound Derivatives |

| Asymmetric Allylic Alkylation | Formation of a C-C bond between an allylic substrate and a nucleophile, creating up to two new stereocenters. | As a prochiral nucleophile to generate products with vicinal stereocenters. |

| Asymmetric Mannich Reaction | A three-component reaction between an aldehyde, an amine, and a carbonyl compound to produce β-amino carbonyl compounds. | As the carbonyl component to synthesize chiral β-amino acids containing a fluoromethyl group. |

| Asymmetric Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | As a nucleophile to create chiral products with a 1,5-dicarbonyl functionality. |

Precursor for Investigational Chemical Probes and Ligands (excluding direct biological activity/efficacy)

Chemical probes and ligands are essential tools for elucidating biological pathways and validating drug targets. The incorporation of fluorine, and specifically a fluoromethyl group, can significantly impact the binding affinity and selectivity of a ligand for its target protein. The synthesis of fluorinated analogues of known bioactive molecules is a common strategy in medicinal chemistry to fine-tune their physicochemical properties.

This compound can serve as a precursor for the synthesis of such investigational probes. For instance, its carbon skeleton can be elaborated to mimic the structure of natural ligands or known drug molecules. The fluoromethyl group can act as a bioisostere for a methyl or ethyl group, or it can introduce specific electronic effects that modulate intermolecular interactions. While direct synthesis of specific probes from this compound is not widely reported, the principles of rational drug design support its potential utility in this area.

Incorporation into Complex Molecular Architectures for Material Science Research (e.g., polymers, coatings, electrolytes)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable materials for a wide range of applications. The incorporation of fluorinated monomers into polymer chains can be used to tailor the bulk properties of the resulting materials.

While the direct polymerization of this compound is not a common route to fluoropolymers, it can be chemically modified to produce polymerizable monomers. For example, conversion of the carboxylic acid to an acrylate (B77674) or methacrylate (B99206) ester would yield a monomer suitable for radical polymerization. The resulting polymers would feature a fluoromethyl group pendant to the polymer backbone, which could influence properties such as surface energy, refractive index, and gas permeability. Such materials could find applications in specialized coatings, membranes, and electrolytes for lithium-ion batteries.

Utility in Agrochemical Research and Development (focus on synthesis, not biological testing/efficacy)

The introduction of fluorine is a prevalent strategy in the design of modern agrochemicals, with over half of recently launched pesticides containing at least one fluorine atom. Fluorine substitution can enhance the efficacy, metabolic stability, and bioavailability of active ingredients.

This compound can be envisioned as a building block for the synthesis of novel agrochemical candidates. The butanoic acid core is a common structural motif in various herbicides and plant growth regulators. By incorporating a fluoromethyl group at the 2-position, chemists can systematically probe the effect of this substitution on the molecule's properties. The synthesis of trifluoromethylpyridines, for example, is a key area of agrochemical research, and analogous synthetic strategies could potentially be adapted for fluoromethyl-substituted compounds.

Table 2: Common Fluorine-Containing Moieties in Agrochemicals

| Moiety | Prevalence | Examples of Agrochemicals |

| Aromatic Fluorine (Ar-F) | ~22% | Various herbicides and fungicides |

| Aromatic Trifluoromethyl (Ar-CF3) | ~22% | Fluazifop-butyl, Flufenoxystrobin |

| Heteroaromatic Fluorine (Het-F) | Combined ~13% | Picoxystrobin |

| Heteroaromatic Trifluoromethyl (Het-CF3) | Combined ~13% | Fluazinam, Isoflucypram |

Applications in Advanced Materials and Polymer Science

The field of advanced materials is constantly seeking new monomers and polymers with tailored properties for specific applications. Fluoropolymers are particularly sought after for their exceptional performance characteristics. The synthesis of advanced polymer materials often involves the use of functional monomers that impart specific properties to the final material.

Derivatives of this compound could serve as such functional monomers. For instance, the incorporation of this chiral, fluorinated building block into a polymer backbone could lead to materials with unique chiroptical properties or enhanced thermal stability. The development of fluorinated polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, is an active area of research where such specialized monomers could be beneficial.

Future Research Directions and Challenges in 2 Fluoromethyl Butanoic Acid Chemistry

Development of More Sustainable and Greener Synthetic Approaches

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. vapourtec.com A major future goal is the development of more sustainable and greener synthetic routes to 2-(Fluoromethyl)butanoic acid and related structures. Key areas of focus include flow chemistry and biocatalysis.

Flow Chemistry: This technique is emerging as a powerful tool to address long-standing challenges in fluorine chemistry. mit.edubeilstein-journals.org By using microreactors, flow chemistry offers significantly improved heat and mass transfer, allowing for precise control over reactions, even those that are highly exothermic. rsc.org This enhanced control is particularly beneficial for handling hazardous fluorinating reagents and managing potentially explosive intermediates, thus improving safety. vapourtec.combeilstein-journals.org Continuous flow systems also enable easier scalability compared to traditional batch processes and can be integrated with in-line purification modules, streamlining the entire synthesis. mit.edu The development of flow-based procedures for fluorination is expected to lead to more efficient, safer, and more environmentally friendly production of α-fluoromethyl carboxylic acids. vapourtec.comchemistryviews.org

Biocatalysis: The use of enzymes for chemical synthesis offers a highly green alternative to traditional chemical methods. While still a nascent field in organofluorine chemistry, research into metalloenzymes capable of mediating C-F bond cleavage and formation is providing a promising new avenue. nih.govrsc.org Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, potentially simplifying complex synthetic sequences and reducing waste. nih.gov The discovery and engineering of enzymes, such as heme-dependent and nonheme oxygenases, that can catalyze the fluorination of organic substrates could revolutionize the synthesis of chiral molecules like this compound. rsc.orgprinceton.edu

| Approach | Advantages in Synthesizing Fluorinated Compounds | Key Research Focus |

| Flow Chemistry | Improved safety with hazardous reagents, enhanced reaction control, easier scalability, potential for in-line purification. vapourtec.commit.edubeilstein-journals.org | Development of robust flow reactors, integration of multi-step syntheses, use of fluorinated greenhouse gases as feedstocks. mit.edursc.org |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact. nih.gov | Discovery of novel fluorinating enzymes, engineering enzymes for non-natural reactivity, understanding C-F bond formation mechanisms. nih.govrsc.orgprinceton.edu |

Exploration of Novel Reactivity and Unprecedented Transformations of the Fluoromethyl Moiety

The fluoromethyl group (-CH₂F) imparts unique electronic properties to a molecule, influencing its reactivity in ways that are still being explored. Future research will focus on uncovering and harnessing this unique reactivity to develop novel chemical transformations.

A significant area of interest is the decarboxylative functionalization of α-fluorocarboxylic acids. nsf.gov Recent studies have shown that these compounds can undergo photoredox-mediated decarboxylative cross-coupling reactions to form new carbon-carbon bonds, offering a direct method to convert the carboxylic acid group into other valuable functionalities. nsf.govnih.gov This strategy bypasses the need for pre-functionalized starting materials, which is often a limitation in other methods. scispace.com

Furthermore, the C-F bond, while strong, can be activated under specific conditions to undergo transformations. rsc.org Research into the selective activation and functionalization of the C-F bond within the fluoromethyl group could lead to unprecedented molecular architectures. Challenges remain due to the high dissociation energy of the C-F bond, but overcoming them could open up new synthetic pathways. rsc.org

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

To accelerate the discovery and development of new fluorinated compounds and their applications, the integration of synthesis with automated platforms and high-throughput screening is essential.

Automated Synthesis: Automated synthesizers are becoming increasingly available for a range of chemical transformations, including fluorination. sigmaaldrich.com These platforms allow for the rapid and reliable synthesis of compound libraries with minimal manual intervention, freeing up researchers to focus on design and analysis. sigmaaldrich.comresearchgate.net The development of automated protocols for the synthesis of this compound and its derivatives will be crucial for systematically exploring its structure-activity relationships in various applications. nih.govacs.org

High-Throughput Methodologies: High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions or compounds. rsc.org In the context of fluorine chemistry, ¹⁹F NMR-based screening techniques have emerged as particularly powerful. adelphi.eduacs.org Because the ¹⁹F nucleus has a large chemical shift range and there is no background signal in most biological or organic systems, it is an ideal probe for screening. researchgate.net Competition-based NMR screening can quickly identify molecules that bind to a target, facilitating drug discovery and catalyst development in a high-throughput manner. acs.orgresearchgate.net

Discovery of New Catalytic Systems for Enantioselective Synthesis and Functionalization

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient methods for the enantioselective synthesis of this compound is a critical research goal.

Current research is focused on discovering new catalytic systems that can control the stereochemistry during the introduction of the fluorine atom or the fluoromethyl group. This includes the development of novel metal-based catalysts (e.g., using palladium, copper, or nickel) with chiral ligands and the advancement of organocatalysis. nih.govacs.org Organocatalysts, which are small, metal-free organic molecules, are particularly attractive from a sustainability perspective. scilit.com For example, chiral isothiourea catalysts have shown promise in the enantioselective α-fluorination of carboxylic acids. mdpi.com The challenge lies in developing catalysts that are not only highly selective but also broadly applicable to a wide range of substrates under mild conditions. organicreactions.orgnih.gov

| Catalyst Type | Examples | Key Advantages | Research Goals |

| Metal-based Catalysts | Chiral complexes of Palladium, Nickel, Copper. nih.govacs.org | High reactivity and ability to activate substrates through enolate formation. acs.org | Improving enantioselectivity, broadening substrate scope, developing reusable catalysts. nih.gov |

| Organocatalysts | Chiral primary amines, isothioureas, cinchona alkaloids. scilit.commdpi.com | Metal-free, often less sensitive to air and moisture, promotes green chemistry. | Achieving high enantiomeric excess for diverse substrates, understanding catalytic mechanisms. scilit.commdpi.com |

Expanding the Scope of Applications in Emerging Chemical Research Fields

The unique properties conferred by the fluoromethyl group—such as increased metabolic stability, lipophilicity, and altered acidity—make this compound and related compounds highly attractive for various applications. mdpi.comnih.gov While their use in pharmaceuticals and agrochemicals is established, future research will aim to expand their application into new and emerging fields. chemistryviews.orgorganicreactions.org

This includes their potential use in materials science, for example, in the development of advanced polymers or liquid crystals where the polar C-F bond can influence bulk properties. In chemical biology, fluorinated analogues of natural products can serve as valuable probes to study biological processes. The continued exploration of the fundamental properties of fluorinated molecules will undoubtedly uncover new areas where their unique characteristics can be exploited for technological and scientific advancement.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(fluoromethyl)butanoic acid, and what methodological considerations are critical for yield optimization?

- Answer : A key synthetic approach involves nucleophilic substitution or fluorination of precursors. For example, the radiosynthesis of fluorinated analogs (e.g., NST732) employs [18F] tetrabutyl ammonium fluoride ([18F]TBAF) reacting with tosylate precursors in acetonitrile-dimethylsulfoxide (1:1), followed by hydrolysis with 6N HCl to yield the carboxylic acid . Yield optimization requires strict control of reaction time (e.g., 90 minutes total), solvent purity, and intermediate purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for structural elucidation and purity assessment, particularly for fluorinated compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) are critical for confirming regiochemistry and fluorine placement. For example, ¹⁹F NMR distinguishes regioisomers in fluoromethyl derivatives .

Advanced Research Questions

Q. How can fluorinated analogs like this compound be optimized for apoptosis detection in molecular imaging?

- Answer : Fluorine-18 radiolabeling enables positron emission tomography (PET) imaging of apoptosis. The ApoSense® compound NST732 selectively binds apoptotic cells via its fluoromethyl group. Methodological optimization includes:

- Radiolabeling efficiency: Balancing [18F]TBAF reactivity with precursor stability to minimize side products.

- Hydrolysis conditions: Using 6N HCl at controlled temperatures to avoid ester degradation.

- In vivo validation: Comparing uptake in apoptotic vs. healthy tissues using autoradiography .

Q. What strategies resolve regioisomer formation during the synthesis of fluorinated butanoic acid derivatives?

- Answer : Regioisomer separation is achieved through:

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Solvent diffusion : Selective crystallization from methanol or ethanol to isolate thermodynamically stable isomers.